1H-Indole-3-ethanol, 6-fluoro-
Description
Contextualization of Indole (B1671886) Core Structures in Contemporary Academic Research
The indole scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in medicinal chemistry, often referred to as a "privileged" structure. researchgate.net This designation stems from its widespread presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. researchgate.netbohrium.com Indole derivatives are integral to the function of numerous endogenous substances, including the essential amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. nih.govatamanchemicals.com
The versatility of the indole ring allows it to interact with a variety of biological targets, such as enzymes and receptors, through mechanisms like hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net This has led to the development of numerous indole-containing drugs for treating a wide array of conditions, including cancer, inflammation, microbial infections, and neurological disorders. researchgate.netbohrium.comnih.gov The ability to readily functionalize the indole core at various positions makes it an attractive platform for synthetic chemists to create diverse molecular libraries for drug discovery programs. chim.it
Significance of Fluorine Substitution in Bioactive Indole Derivatives
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. rsc.org Fluorine-containing organic compounds are of considerable interest due to their potential applications in pharmaceuticals and agrochemicals. researchgate.net When applied to the indole scaffold, fluorination can lead to significant improvements in a compound's profile.
The presence of a fluorine atom can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins. rsc.orgbeilstein-journals.org For instance, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets. beilstein-journals.org Furthermore, the substitution of a hydrogen atom with a fluorine atom, which has a similar size, can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. This enhanced metabolic stability is a desirable trait in drug candidates. Numerous studies have highlighted that fluorinated indoles possess a broad scope of physiological activities, making them promising candidates for drug development. researchgate.net The strategic placement of fluorine on the indole ring has led to the discovery of potent agents for various diseases. researchgate.netmdpi.com
Research Trajectories and Unexplored Dimensions for 1H-Indole-3-ethanol, 6-fluoro-
While dedicated research on 1H-Indole-3-ethanol, 6-fluoro- is limited, its structure provides a clear basis for potential research avenues. As a functionalized 6-fluoroindole (B127801), it stands as a valuable building block for the synthesis of more complex molecules. For example, related 6-fluoroindole derivatives have been used as precursors for compounds with potential applications in treating neurological disorders. mdpi.com
The known biological activities of structurally similar compounds offer a roadmap for future investigations. Indole-3-ethanol itself is a known quorum sensing molecule in certain fungi. The addition of the 6-fluoro substituent could modulate this activity, opening up studies in chemical microbiology. Furthermore, various fluorinated indole derivatives have demonstrated significant potential as anticancer agents. nih.govacs.org Specifically, compounds bearing the 6-fluoroindole moiety have shown high potency against certain cancer cell lines. nih.gov This suggests that 1H-Indole-3-ethanol, 6-fluoro- could serve as a lead compound or an intermediate for the development of novel anticancer therapeutics.
Future research could focus on the following unexplored dimensions:
Synthesis of Derivatives: Utilizing the hydroxyl group of the ethanol (B145695) side chain for further chemical modifications to create a library of novel compounds.
Biological Screening: Evaluating its efficacy in a range of biological assays, particularly those focused on anticancer, antimicrobial, and neuroprotective activities, where other fluorinated indoles have shown promise. mdpi.comrjptonline.org
Mechanistic Studies: Investigating the molecular mechanism of action if any biological activity is identified, to understand how the 6-fluoro substitution contributes to its effects.
The compound 1H-Indole-3-ethanol, 6-fluoro- represents a molecule with considerable, yet largely untapped, potential in the fields of chemical biology and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZSOQJAKJGMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308895 | |
| Record name | 6-Fluoro-1H-indole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-13-7 | |
| Record name | 6-Fluoro-1H-indole-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57817-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1H-indole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Indole 3 Ethanol, 6 Fluoro and Analogous Structures
Strategic Approaches to 6-Fluoroindole (B127801) Scaffolds
The construction of the 6-fluoroindole core is a critical first step in the synthesis of the target molecule. Various methods have been developed for the synthesis of substituted indoles, with the Fischer indole (B1671886) synthesis being a prominent and versatile approach. alfa-chemistry.comwikipedia.orgtestbook.comrsc.org
Precursor Synthesis and Derivatization Routes for 6-Fluoroindole
The Fischer indole synthesis is a robust method for preparing indole derivatives from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of 6-fluoroindole, the logical precursor would be 4-fluorophenylhydrazine. This starting material can be reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, followed by cyclization and decarboxylation if necessary, to yield the 6-fluoroindole scaffold. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.orgtestbook.com
Alternative approaches to fluorinated indoles can involve nitration of an appropriate indoline (B122111) precursor followed by further transformations. 6-Fluoroindole itself is a known compound and can be prepared through various reported procedures. It serves as a key intermediate for further functionalization.
Methodologies for C3-Functionalization with Ethanol (B145695) Moieties
Once the 6-fluoroindole scaffold is obtained, the next crucial step is the introduction of the ethanol group at the C3 position. The C3 position of indole is highly nucleophilic and susceptible to electrophilic substitution. A common strategy for introducing a two-carbon chain at this position is through acylation, followed by reduction.
One established route involves the Vilsmeier-Haack formylation or Friedel-Crafts acylation of 6-fluoroindole to introduce a carbonyl group at the C3 position. For instance, acylation with acetyl chloride would yield 3-acetyl-6-fluoroindole. Alternatively, reaction with an appropriate electrophile can lead to intermediates like 6-fluoroindole-3-acetonitrile.
A more direct precursor to the ethanol side chain is 6-fluoroindole-3-acetic acid. This intermediate can be synthesized through various methods, including the reaction of 6-fluoroindole with glycolic acid in the presence of a base at elevated temperatures. wikipedia.org
Specific Chemical Synthesis Protocols for 1H-Indole-3-ethanol, 6-fluoro-
The synthesis of 1H-Indole-3-ethanol, 6-fluoro- is typically achieved through a multi-step pathway involving the formation of a C3-substituted intermediate followed by its reduction.
Multi-Step Organic Synthesis Pathways
A plausible and commonly employed multi-step synthesis for 1H-Indole-3-ethanol, 6-fluoro- is outlined below. This pathway leverages the reactivity of the indole nucleus and standard reduction techniques.
Step 1: Synthesis of 6-Fluoroindole-3-acetic acid. This intermediate can be prepared from 6-fluoroindole. A common method involves the reaction of 6-fluoroindole with a suitable reagent to introduce the acetic acid moiety at the C3 position.
Step 2: Reduction of 6-Fluoroindole-3-acetic acid. The carboxylic acid functionality of 6-fluoroindole-3-acetic acid can be reduced to the corresponding primary alcohol using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, readily reducing carboxylic acids and their derivatives to alcohols. study.comchemguide.co.ukchemistrysteps.comlibretexts.orgquora.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to quench the excess reagent and liberate the alcohol product. docbrown.info
An alternative to the direct reduction of the carboxylic acid is the conversion of the acid to a more reactive derivative, such as an ester (e.g., methyl 6-fluoroindole-3-acetate), followed by reduction with LiAlH₄. This two-step process can sometimes offer advantages in terms of reaction conditions and purification.
Formation of the 6-fluoroindole core: Often via Fischer indole synthesis.
C3-functionalization: Introduction of an acetic acid or a related two-carbon chain at the C3 position to yield an intermediate like 6-fluoroindole-3-acetic acid.
Reduction: Conversion of the C3-substituent to the desired ethanol group, typically using a strong reducing agent like LiAlH₄.
Catalytic Methodologies in Indole Functionalization
Modern synthetic chemistry has seen the development of various catalytic methods for the functionalization of indoles, which can offer milder reaction conditions and improved selectivity. researchgate.net While direct catalytic alkylation of 6-fluoroindole with a two-carbon electrophile to form the ethanol side chain is a potential route, it often faces challenges with regioselectivity and over-alkylation.
Catalytic transfer hydrogenation or borrowing hydrogen strategies have emerged as powerful tools for the C3-alkylation of indoles using alcohols as alkylating agents. researchgate.net In principle, 6-fluoroindole could be reacted with ethanol under the influence of a suitable transition metal catalyst (e.g., ruthenium or iridium complexes) to directly yield 1H-Indole-3-ethanol, 6-fluoro-. However, the specific application of this method to 6-fluoroindole and ethanol would require dedicated optimization.
Borane-catalyzed direct C3 alkylation of indoles using amine-based alkylating agents has also been reported, offering a metal-free alternative. nih.gov
Advanced Chemical Characterization of Synthetic Intermediates and Final Compounds
The structural elucidation and purity assessment of the synthetic intermediates and the final product, 1H-Indole-3-ethanol, 6-fluoro-, are accomplished using a combination of modern spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR spectroscopy is instrumental in confirming the structure of the target molecule and its precursors. For 1H-Indole-3-ethanol, 6-fluoro-, characteristic signals would include those for the aromatic protons on the indole ring, with splitting patterns influenced by the fluorine substituent. The protons of the ethanol side chain would appear as distinct multiplets, typically a triplet for the methylene (B1212753) group adjacent to the hydroxyl and a triplet for the methylene group attached to the indole C3 position. The NH proton of the indole ring would appear as a broad singlet.
¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. The spectrum of 1H-Indole-3-ethanol, 6-fluoro- would show distinct signals for each carbon atom, with the chemical shifts of the carbons in the benzene (B151609) ring being influenced by the fluorine atom. The carbons of the ethanol side chain would also have characteristic chemical shifts.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. For 1H-Indole-3-ethanol, 6-fluoro-, the mass spectrum would show a molecular ion peak corresponding to its molecular formula (C₁₀H₁₀FNO). The fragmentation pattern would likely involve the loss of water, the cleavage of the ethanol side chain, and other characteristic fragmentations of the indole ring. nih.govnist.gov The presence of fluorine would also influence the fragmentation pathways. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. In the spectrum of 1H-Indole-3-ethanol, 6-fluoro-, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the alcohol and the N-H stretching of the indole.
Chromatographic Techniques: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are used to monitor the progress of reactions and to assess the purity of the isolated compounds.
Below is a table summarizing the expected analytical data for the key compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Key Signals | Expected ¹³C NMR Key Signals | Expected MS (m/z) |
| 6-Fluoroindole | C₈H₆FN | 135.14 | Aromatic protons, NH proton | Aromatic carbons, carbons of the pyrrole (B145914) ring | 135 (M⁺) |
| 6-Fluoroindole-3-acetic acid | C₁₀H₈FNO₂ | 193.17 | Aromatic protons, CH₂ protons, COOH proton, NH proton | Aromatic carbons, CH₂, COOH, carbons of the pyrrole ring | 193 (M⁺) |
| 1H-Indole-3-ethanol, 6-fluoro- | C₁₀H₁₀FNO | 179.19 | Aromatic protons, CH₂CH₂OH protons, NH proton | Aromatic carbons, CH₂CH₂OH, carbons of the pyrrole ring | 179 (M⁺) |
Structure Activity Relationship Sar Analysis of 1h Indole 3 Ethanol, 6 Fluoro Analogs
Elucidation of Fluorine Positionality and Substitution Impact on Biological Potency
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance biological activity. This is often attributed to fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, which can block metabolic hydroxylation. nih.gov In the context of indole (B1671886) derivatives, the position of the fluorine atom on the benzene (B151609) ring portion of the nucleus is a key determinant of biological potency.
Research comparing halogen substitutions on the indole ring has demonstrated the significant impact of fluorine placement. For instance, in a study of indole-chalcone derivatives as potential agents against metastatic colorectal cancers, compounds with a fluorine atom at the 5- or 6-position exhibited high potency. acs.org Specifically, the 5-fluoro and 6-fluoro analogs (Compounds 1 and 2 in Table 1) displayed potent half-maximal growth inhibition (GI₅₀) values of 7 nM and 6 nM, respectively, against HCT-116/L cancer cells. acs.org
Similarly, in the development of a novel class of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, a compound bearing a fluorine atom at the 6-position of a tetrahydro-γ-carboline core (Compound 3 ) proved to be the most potent mono-substituted analog, with a double-digit nanomolar potency (EC₅₀ = 0.096 μM). acs.org This was a significant improvement over other substitutions. acs.org The beneficial effect of the 6-fluoro substitution was further explored through the creation of disubstituted analogs; however, these modifications often led to a drop in potency compared to the mono-substituted 6-fluoro compound. acs.org These findings underscore the critical role of the 6-fluoro substitution in optimizing the biological activity of these indole-based scaffolds.
Table 1: Impact of Fluorine Position on Biological Activity
Systematic Modifications of the Indole Nucleus
Beyond the strategic placement of fluorine, systematic modifications of the indole nucleus by introducing various other substituents have been explored to build a comprehensive SAR profile. In the same study of indole-chalcone derivatives, the 6-fluoro group was replaced with other functionalities to probe the electronic and steric requirements for activity. acs.org
Replacing the 6-fluoro group with a methyl group (Compound 4 ) resulted in a compound with a GI₅₀ of 24 nM, indicating that while a small alkyl group is tolerated, the fluoro substitution is superior for potency. acs.org The introduction of a strongly electron-withdrawing nitro group at the 6-position (Compound 5 ) maintained high potency with a GI₅₀ of 15 nM. acs.org Conversely, replacing the 6-fluoro with larger or more polar groups like methoxyl (Compound 6 ), ester (Compound 7 ), or carboxyl (Compound 8 ) led to a progressive decrease in activity, with the carboxyl analog losing all cytotoxicity at the tested concentration. acs.org This suggests that a small, electron-withdrawing group at the 6-position is optimal for the biological activity of this particular scaffold.
Table 2: Impact of Indole Nucleus Substitution on Cytotoxicity
Functional Group Variations on the C3-Ethanol Side Chain
The C3 position of the indole ring is a common site for derivatization to modulate biological activity. The ethanol (B145695) side chain of 1H-Indole-3-ethanol offers multiple opportunities for functional group variation, including alteration of the chain length, introduction of branching, and replacement of the terminal hydroxyl group. These modifications can impact the compound's polarity, hydrogen bonding capacity, and steric interactions with its biological target.
While direct SAR studies on the C3-ethanol side chain of the 6-fluoroindole (B127801) core are not extensively detailed in the provided literature, related studies on analogs offer valuable insights. For example, in the investigation of indole-chalcones, modifications to the C3-side chain were explored. The introduction of an α-ethyl group on the side chain of one analog resulted in a twofold decrease in GI₅₀ to 13 nM, indicating that small alkyl branching near the indole core can be well-tolerated and potentially fine-tune activity. acs.org
Synthetic strategies for modifying the C3 position are well-established. Methods such as the C3-alkylation of indoles with alcohols, often proceeding through a hydrogen autotransfer mechanism, provide an environmentally benign route to synthesize diverse 3-substituted indoles. These reactions allow for the facile introduction of various side chains, enabling a thorough exploration of the SAR at this position.
Application of Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of complex molecules, including indole derivatives. espublisher.com These in silico approaches provide insights into the molecular interactions between active compounds and their biological targets, helping to rationalize experimental results and guide the design of more potent analogs. espublisher.com
Key computational techniques applied in the study of indole derivatives include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. espublisher.com This allows for the prediction of the potency of novel, unsynthesized molecules, thereby streamlining the drug discovery process.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For indole analogs, docking can reveal crucial hydrogen bonds, hydrophobic interactions, and π-stacking interactions that govern binding affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules in a complex over time. This method can assess the stability of a ligand-receptor interaction and can be used to calculate binding free energies, offering a more refined prediction of affinity. espublisher.com
Density Functional Theory (DFT): Quantum mechanical methods like DFT are used to calculate the electronic structure of molecules. acs.org This can help in understanding properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution, which are fundamental to a molecule's reactivity and interaction with biological targets. researchgate.net
For example, computational studies on indole derivatives as potential inhibitors of the indoleamine 2,3-dioxygenase-1 (IDO1) enzyme have successfully used a combination of QSAR, molecular docking, and MD simulations to identify candidates with promising inhibitory potential and favorable pharmacokinetic profiles. espublisher.com These computational approaches provide a powerful, synergistic complement to experimental synthesis and biological testing in the elucidation of SAR.
Advanced Analytical and Spectroscopic Research Methodologies for 1h Indole 3 Ethanol, 6 Fluoro
High-Resolution Chromatographic Separations and Quantitative Analysis
High-performance liquid chromatography (HPLC) stands as a primary technique for the separation and quantification of 1H-Indole-3-ethanol, 6-fluoro-. Given the compound's structure, reversed-phase HPLC (RP-HPLC) is the most effective mode of separation.
Detailed Research Findings: In RP-HPLC, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. The separation of 6-fluorotryptophol from its parent compound, tryptophol (B1683683), and other synthesis-related impurities relies on the subtle differences in hydrophobicity. The introduction of a fluorine atom increases the molecule's polarity slightly but can also alter its interaction with the stationary phase.
Method development involves optimizing the mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The use of additives such as formic acid or acetic acid in the mobile phase can improve peak shape and resolution by suppressing the ionization of the indole (B1671886) nitrogen. For the analysis of fluorinated tryptophan analogs, which are structurally similar, reversed-phase conditions have proven superior to polar-ionic modes, yielding sharp, symmetrical peaks. mdpi.com Baseline separations for these related compounds have been achieved in under 6 minutes using optimized conditions. mdpi.com
Quantitative analysis is typically performed using a UV detector, as the indole ring possesses a strong chromophore. The detection wavelength is usually set around the absorbance maximum of the indole nucleus, approximately 280 nm. A calibration curve constructed from standards of known concentration allows for the precise determination of the compound's quantity in a sample.
Table 1: Illustrative RP-HPLC Parameters for Analysis of Indole Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30 °C |
Mass Spectrometry for Molecular Structure Elucidation and Metabolite Identification
Mass spectrometry (MS) is an indispensable tool for the structural analysis of 1H-Indole-3-ethanol, 6-fluoro-. It provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Detailed Research Findings: When coupled with a chromatographic inlet (LC-MS or GC-MS), MS allows for the analysis of the compound within complex mixtures. Electrospray ionization (ESI) is a common soft ionization technique used for LC-MS analysis of indole derivatives. For 1H-Indole-3-ethanol, 6-fluoro- (C₁₀H₁₀FNO), the expected exact mass of the neutral molecule is approximately 179.0746 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, typically within 5 ppm, which validates the elemental composition.
The fragmentation pattern in tandem mass spectrometry (MS/MS) is used to confirm the structure. The fragmentation of the parent compound, tryptophol, typically involves the formation of a major fragment ion at m/z 130, corresponding to the stable quinolinium ion formed after the loss of the ethanol (B145695) side chain (-CH₂CH₂OH). For 6-fluorotryptophol, a similar pathway is expected. The fluorinated quinolinium fragment would therefore appear at m/z 148. Other characteristic fragments arise from the loss of water (M-18) or a ·CH₂OH radical (M-31). The analysis of prenylated indole derivatives has shown that fragmentation pathways consistently involve cleavage at the C-3 position and subsequent generation of characteristic indole ring fragments. nih.gov
Table 2: Predicted ESI-MS/MS Fragmentation Data for 1H-Indole-3-ethanol, 6-fluoro-
| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |
|---|---|---|---|
| 180.0825 | 162.0719 | H₂O | [M+H-H₂O]⁺ |
| 180.0825 | 149.0767 | CH₂O | [M+H-CH₂O]⁺ |
| 180.0825 | 148.0689 | CH₃CH₂OH | [6-fluoro-quinolinium]⁺ |
| 180.0825 | 131.0553 | CH₂CH₂OH + NH₃ | [Fluorinated aromatic fragment]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of 1H-Indole-3-ethanol, 6-fluoro- in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
Detailed Research Findings: The ¹H NMR spectrum confirms the number and connectivity of protons. For 6-fluorotryptophol, the spectrum would show characteristic signals for the ethyl group (two triplets), the aromatic protons, and the NH proton. The fluorine atom at the C-6 position will induce splitting in the signals of the neighboring aromatic protons, H-5 and H-7, resulting in doublet of doublets patterns with specific ¹H-¹⁹F coupling constants (J-couplings).
The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon directly bonded to the fluorine (C-6) will appear as a doublet with a large one-bond ¹³C-¹⁹F coupling constant (¹JCF), typically around 240-250 Hz. The adjacent carbons (C-5 and C-7) will also show smaller two-bond couplings (²JCF).
¹⁹F NMR is particularly diagnostic. The spectrum for this compound would show a single resonance, and its chemical shift would be indicative of a fluorine atom attached to an aromatic ring. This signal would be split into a multiplet by couplings to the neighboring protons (H-5 and H-7). These multi-bond ¹H-¹⁹F couplings provide definitive proof of the fluorine's position on the indole ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Key Coupling Constants (J) for 1H-Indole-3-ethanol, 6-fluoro- (in CDCl₃)
| Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity & J (Hz) |
|---|---|---|---|
| -CH₂-CH₂OH | ¹H | ~2.95 | t, J ≈ 6.5 |
| -CH₂-CH₂OH | ¹H | ~3.85 | t, J ≈ 6.5 |
| 2 | ¹H | ~7.10 | s |
| 4 | ¹H | ~7.45 | dd, J ≈ 8.5, 5.5 (⁴JHF) |
| 5 | ¹H | ~6.90 | ddd, J ≈ 8.5, 8.5 (³JHF), 2.0 |
| 7 | ¹H | ~7.20 | dd, J ≈ 8.5 (³JHF), 2.0 |
| 6 | ¹³C | ~159 | d, ¹JCF ≈ 245 |
| 5 | ¹³C | ~110 | d, ²JCF ≈ 25 |
| 7 | ¹³C | ~100 | d, ²JCF ≈ 25 |
Electrochemical Characterization and Redox Behavior Assessment
The electrochemical behavior of 1H-Indole-3-ethanol, 6-fluoro- is of significant interest, as the indole nucleus is known to be electrochemically active. Techniques like cyclic voltammetry (CV) can be employed to study its oxidation and reduction potentials.
Detailed Research Findings: The indole ring can undergo an irreversible oxidation process. For the parent compound, tryptophol, this oxidation occurs at a specific potential. The introduction of a strongly electron-withdrawing fluorine atom at the 6-position is expected to make the indole ring more electron-deficient. Consequently, removing an electron from the ring system becomes more difficult.
Studies on related fluorinated indole compounds, such as 6-fluoro-tryptophan, have confirmed this effect. Research showed that 6-fluoro-tryptophan undergoes oxidation at a "somewhat more positive potential" than its non-fluorinated counterpart. researchgate.net This observation directly reflects the electron-withdrawing nature of the fluorine atom. researchgate.net Therefore, it can be predicted that 1H-Indole-3-ethanol, 6-fluoro- will exhibit a higher oxidation potential compared to tryptophol. This shift in potential can be quantified using cyclic voltammetry with a working electrode such as glassy carbon. researchgate.netnih.gov
Table 4: Comparison of Expected Redox Potentials
| Compound | Electrochemical Process | Expected Oxidation Potential (vs. Ag/AgCl) |
|---|---|---|
| 1H-Indole-3-ethanol (Tryptophol) | Irreversible Oxidation | ~ +0.80 V |
| 1H-Indole-3-ethanol, 6-fluoro- | Irreversible Oxidation | > +0.80 V (More positive) |
Mechanistic Elucidation of 1h Indole 3 Ethanol, 6 Fluoro Bioactivity
Identification and Validation of Molecular Targets
No studies identifying or validating the specific molecular targets of 1H-Indole-3-ethanol, 6-fluoro- have been reported in the reviewed literature.
Investigation of Intracellular Signaling Cascades and Pathways
There is no available research detailing the investigation of intracellular signaling cascades and pathways affected by 1H-Indole-3-ethanol, 6-fluoro-.
Cellular and Subcellular Localization Studies
Information regarding the cellular and subcellular localization of 1H-Indole-3-ethanol, 6-fluoro- is not present in the current body of scientific literature.
Gene Expression and Proteomic Profiling in Response to Compound Exposure
No data from gene expression or proteomic profiling studies in response to exposure to 1H-Indole-3-ethanol, 6-fluoro- could be located.
Derivatization Strategies and Design of Novel Indole 3 Ethanol, 6 Fluoro Analogs
Rational Design Principles for Optimized Bioactivity and Selectivity
The rational design of novel analogs of 1H-Indole-3-ethanol, 6-fluoro- is a critical endeavor in medicinal chemistry, aiming to create new therapeutic agents with improved efficacy and specificity. mdpi.com This process involves a deep understanding of the structure-activity relationships (SAR) of the indole (B1671886) nucleus and the specific contributions of its substituents to molecular interactions with biological targets.
The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. researchgate.net In the context of the 1H-indole-3-ethanol scaffold, the position of the fluorine atom on the indole ring is a key determinant of its biological activity. The 6-fluoro substitution, as in the parent compound, has been shown to be favorable for various biological activities. mdpi.com Further modulation of the fluorine substitution pattern, such as the introduction of additional fluorine atoms or the replacement of the 6-fluoro group with other halogen atoms, can be explored to fine-tune the electronic and steric properties of the molecule. For instance, studies on related quinoline (B57606) derivatives have demonstrated that mono-fluorination at specific positions can be optimal for antiplasmodial potency, while additional fluorination can be disadvantageous. nih.gov
Computational modeling and structure-based drug design can be employed to predict the impact of different fluorine substitution patterns on the binding of the molecule to its target protein. These in silico methods can help prioritize the synthesis of analogs with the highest predicted affinity and selectivity, thereby streamlining the drug discovery process.
The C3-ethanol side chain of 1H-Indole-3-ethanol, 6-fluoro- offers a versatile handle for chemical modification to enhance interactions with biological targets. The hydroxyl group can be derivatized to form ethers, esters, or carbamates, which can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. For example, the synthesis of 3-alkylated indoles from indolyl alcohols has been demonstrated as a viable strategy. nih.gov
Furthermore, the ethanol (B145695) side chain can be extended or conformationally constrained to probe the topology of the binding site on the target protein. The introduction of chiral centers into the side chain can also lead to enantioselective interactions with the target, potentially improving both potency and selectivity. Structure-activity relationship studies on gingerol derivatives have shown that modifications to a similar side chain can significantly impact anti-proliferative activity. jefferson.edu The rational design of these modifications should be guided by the known pharmacophore of the target and computational docking studies to predict favorable binding modes.
Synthesis of Hybrid and Conjugated Indole-Based Scaffolds
The synthesis of hybrid molecules that combine the 1H-Indole-3-ethanol, 6-fluoro- scaffold with other pharmacologically active moieties is a powerful strategy to create multifunctional molecules with novel or enhanced biological activities. Similarly, the development of functional conjugates can enable the use of this indole derivative as a research probe or for targeted drug delivery.
Chalcones, characterized by an α,β-unsaturated carbonyl system, are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov The hybridization of the 1H-indole-3-ethanol, 6-fluoro- scaffold with a chalcone (B49325) moiety can lead to the development of novel compounds with synergistic or complementary activities. The synthesis of indole-chalcone hybrids is typically achieved through a Claisen-Schmidt condensation reaction between an appropriate indole-3-carboxaldehyde (B46971) and an acetophenone (B1666503) derivative. researchgate.netacs.org
In the case of 1H-Indole-3-ethanol, 6-fluoro-, the ethanol side chain would first need to be oxidized to the corresponding aldehyde, 6-fluoro-1H-indole-3-carboxaldehyde. This intermediate could then be reacted with various substituted acetophenones to generate a library of 6-fluoro-indole-chalcone hybrids. nih.gov The substituents on the acetophenone ring can be varied to modulate the electronic and steric properties of the resulting chalcone, thereby influencing its biological activity.
Table 1: Examples of Bioactive Indole-Chalcone Hybrids and Their Potential for 6-Fluoro-Derivatization
| Parent Indole-Chalcone | Biological Activity | Potential 6-Fluoro-Analog |
| (E)-1-(2-chloro-1-(4-chlorobenzyl)-1H-indol-3-yl)-3-arylprop-2-en-1-one | Antimicrobial | (E)-1-(6-fluoro-1H-indol-3-yl)-3-arylprop-2-en-1-one |
| 1-(2'-hydroxy-aryl)-3-(1-indol-3-yl)-prop-2-en-1-one | Antimicrobial | 1-(2'-hydroxy-aryl)-3-(6-fluoro-1H-indol-3-yl)-prop-2-en-1-one |
| 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one | Analgesic, Anti-inflammatory | 1-(1,3-Benzodioxol-5-yl)-3-(6-fluoro-1-methyl-1H-indol-2-yl)prop-2-en-1-one |
The unique properties of the 6-fluoroindole (B127801) moiety make it an attractive scaffold for the development of functional conjugates for use as research probes or in targeted drug delivery systems. chemimpex.com The fluorine atom can serve as a sensitive NMR probe for studying drug-target interactions and can also be replaced with the radioisotope ¹⁸F for use in positron emission tomography (PET) imaging.
The development of fluorescent probes based on the 6-fluoroindole scaffold is a particularly promising area of research. nih.gov The inherent fluorescence of the indole nucleus can be modulated by conjugation with other fluorophores or by designing molecules that exhibit fluorescence upon binding to a specific target. These probes can be used to visualize biological processes in real-time and to screen for new drug candidates.
For targeted drug delivery, 1H-Indole-3-ethanol, 6-fluoro- can be conjugated to a targeting moiety, such as an antibody, peptide, or small molecule, that specifically recognizes a receptor or other marker on the surface of diseased cells. nih.gov This approach can increase the local concentration of the drug at the site of action, thereby enhancing its efficacy and reducing off-target side effects. The C3-ethanol side chain provides a convenient point of attachment for the targeting ligand, and a variety of conjugation chemistries can be employed to create stable and effective drug conjugates.
Table 2: Potential Functional Conjugates of 1H-Indole-3-ethanol, 6-fluoro-
| Conjugate Type | Targeting Moiety/Functional Group | Potential Application |
| Fluorescent Probe | Dansyl, Fluorescein, etc. | Cellular Imaging, High-Throughput Screening |
| PET Imaging Agent | ¹⁸F | In vivo Imaging of Drug Distribution |
| Targeted Drug Conjugate | Folic Acid | Cancer Therapy |
| Targeted Drug Conjugate | RGD Peptide | Anti-angiogenic Therapy |
Future Research Directions and Emerging Applications for 1h Indole 3 Ethanol, 6 Fluoro
Exploration in Neglected Tropical Diseases and Rare Disease Research
The versatile indole (B1671886) scaffold has been a source of therapeutic agents for a multitude of diseases. mdpi.comnih.gov The introduction of fluorine can further enhance the therapeutic potential of indole derivatives, making 1H-Indole-3-ethanol, 6-fluoro- a candidate for investigation in the context of neglected tropical diseases (NTDs) and rare diseases.
Neglected Tropical Diseases (NTDs):
Indole derivatives have demonstrated a broad spectrum of antimicrobial and antiparasitic activities. mdpi.com Fluorinated indoles, in particular, have shown promising results as antimicrobial agents. rsc.orgrjptonline.org This suggests that 1H-Indole-3-ethanol, 6-fluoro- could be explored for its efficacy against pathogens responsible for NTDs. For instance, research into indole derivatives has identified compounds with activity against Trypanosoma brucei, the parasite causing human African trypanosomiasis, and Plasmodium falciparum, the parasite responsible for malaria. mdpi.com The fluorine substitution in 1H-Indole-3-ethanol, 6-fluoro- may improve its potency, selectivity, or pharmacokinetic profile against these and other NTD-causing organisms. Future research could involve screening this compound against a panel of pathogens responsible for diseases such as leishmaniasis, Chagas disease, and schistosomiasis.
Rare Diseases:
The development of treatments for rare diseases is often hampered by limited understanding of the disease mechanisms and a small patient population for clinical trials. cas.orgmdpi.com Small molecules, like indole derivatives, are a key therapeutic modality for many rare diseases due to their ability to target intracellular pathways. cas.org The unique properties of fluorinated compounds could be advantageous in developing targeted therapies for rare genetic disorders. Research efforts could focus on identifying specific protein targets in rare diseases where the binding of a fluorinated indole derivative like 1H-Indole-3-ethanol, 6-fluoro- could modulate disease-related pathways. For example, certain rare neurological disorders or metabolic diseases might have targets amenable to inhibition or modulation by this compound. High-throughput screening and computational approaches could be employed to identify potential rare disease targets for 1H-Indole-3-ethanol, 6-fluoro-.
| Potential Therapeutic Area | Rationale for Exploration | Key Research Focus |
| Neglected Tropical Diseases | Indole derivatives exhibit known antimicrobial and antiparasitic activities. Fluorination can enhance these properties. | Screening against a panel of NTD pathogens; Structure-activity relationship (SAR) studies to optimize antiparasitic activity. |
| Rare Diseases | Small molecules are crucial for targeting pathways in rare genetic disorders. Fluorine substitution can improve drug-like properties. | Identification of specific protein targets in rare diseases; High-throughput screening to assess efficacy in rare disease models. |
Development as Chemical Probes for Elucidating Biological Pathways
Chemical probes are essential tools for dissecting complex biological processes. The parent compound, tryptophol (B1683683) (1H-Indole-3-ethanol), and its derivatives are involved in various biological signaling pathways. nih.gov The introduction of a fluorine atom at the 6-position provides a unique handle for developing 1H-Indole-3-ethanol, 6-fluoro- into a sophisticated chemical probe.
The fluorine atom can serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the study of its interactions with proteins and other biomolecules in a complex biological milieu. This can provide valuable insights into the binding mode and dynamics of the compound with its biological targets.
Furthermore, the ethanol (B145695) side chain of 1H-Indole-3-ethanol, 6-fluoro- can be chemically modified to incorporate reporter tags, such as fluorophores or biotin, or reactive groups for covalent labeling of target proteins. These modified probes could be used in a variety of applications, including:
Target Identification: Identifying the specific proteins that interact with 1H-Indole-3-ethanol, 6-fluoro- in cells or tissues.
Pathway Profiling: Mapping the biological pathways that are modulated by the compound.
Imaging: Visualizing the subcellular localization of the compound and its targets.
The development of such probes would be invaluable for understanding the mechanism of action of 1H-Indole-3-ethanol, 6-fluoro- and for uncovering new biological roles of indole signaling pathways.
Integration with Systems Biology and Omics Technologies for Comprehensive Understanding
To fully comprehend the biological effects of 1H-Indole-3-ethanol, 6-fluoro-, a systems-level approach is necessary. Systems biology, in conjunction with "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), can provide a holistic view of the cellular response to this compound.
By treating cells or model organisms with 1H-Indole-3-ethanol, 6-fluoro- and subsequently analyzing the changes in the transcriptome, proteome, and metabolome, researchers can identify the key genes, proteins, and metabolic pathways that are affected. This can reveal the compound's mechanism of action, identify potential off-target effects, and uncover novel therapeutic applications.
For example, metabolomics studies could reveal how 1H-Indole-3-ethanol, 6-fluoro- alters cellular metabolism, while proteomics could identify protein interaction networks that are perturbed by the compound. Integrating these multi-omics datasets can lead to the construction of comprehensive models of the compound's biological activity.
| Omics Technology | Potential Application for 1H-Indole-3-ethanol, 6-fluoro- | Expected Insights |
| Transcriptomics | Analysis of gene expression changes upon treatment. | Identification of regulated genes and pathways. |
| Proteomics | Profiling of protein expression and post-translational modifications. | Discovery of protein targets and interaction networks. |
| Metabolomics | Characterization of changes in the cellular metabolome. | Understanding of the compound's impact on metabolic pathways. |
Advanced Computational and Machine Learning Approaches in Indole Chemistry
The fields of computational chemistry and machine learning are revolutionizing drug discovery and chemical biology. nih.gov These approaches can be powerfully applied to accelerate the exploration of 1H-Indole-3-ethanol, 6-fluoro-.
Computational Chemistry:
Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding of 1H-Indole-3-ethanol, 6-fluoro- to specific protein targets and to understand the molecular basis of these interactions. This can guide the rational design of more potent and selective analogs.
Quantum Chemical Calculations: These calculations can provide insights into the electronic properties of the molecule, helping to explain the effects of fluorination on its reactivity and biological activity.
Machine Learning:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can be trained on datasets of indole derivatives to build models that predict the biological activity of new compounds. This can be used to prioritize the synthesis of novel analogs of 1H-Indole-3-ethanol, 6-fluoro- with improved properties.
Predictive Toxicology: Machine learning models can also be used to predict the potential toxicity of compounds, helping to identify and avoid potential safety liabilities early in the drug discovery process.
By combining these advanced computational and machine learning approaches with experimental validation, the development and application of 1H-Indole-3-ethanol, 6-fluoro- and its derivatives can be significantly accelerated.
Q & A
Basic Questions
Q. How can researchers verify the identity and purity of 1H-Indole-3-ethanol, 6-fluoro- in synthetic batches?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare and NMR spectra with reference data for characteristic peaks (e.g., indole ring protons, fluorine coupling patterns).
- Mass Spectrometry (MS) : Confirm molecular weight (161.2 g/mol) via high-resolution MS, observing the [M+H] ion at m/z 162.2 .
- Elemental Analysis : Ensure %C, %H, %N, and %F align with theoretical values (C: 74.51%, H: 6.88%, N: 8.69%, F: 11.79%) .
- HPLC-PDA : Use reverse-phase chromatography with UV detection (λ ≈ 280 nm for indole absorption) to assess purity (>95% recommended for biological assays) .
Q. What synthetic routes are available for introducing a 6-fluoro substituent into the indole scaffold?
- Methodological Answer :
- Electrophilic Fluorination : Employ Selectfluor® or F-TEDA-BF under mild acidic conditions to regioselectively fluorinate indole at position 6 .
- Directed C–H Activation : Use palladium catalysts with fluorine sources (e.g., NFSI) in the presence of directing groups (e.g., amides) .
- Halogen Exchange : Substitute 6-bromoindole derivatives with KF or CsF via Ullmann-type coupling in polar aprotic solvents (DMF, DMSO) .
Q. What are the key structure-activity relationship (SAR) insights for 6-fluoro-substituted indole derivatives?
- Methodological Answer :
- Binding Affinity : A 6-fluoro group enhances binding to targets like the PCP site of NMDA receptors by improving hydrophobic interactions and electron-withdrawing effects .
- Bioisosteric Replacement : Fluorine can mimic hydroxyl groups in hydrogen-bonding networks while increasing metabolic stability .
- Positional Specificity : Substitution at position 6 is critical; analogs with fluorine at positions 2 or 4 show reduced activity in quinolone antibiotics (e.g., norfloxacin vs. 8-fluoro isomers) .
Advanced Research Questions
Q. How can researchers resolve contradictory SAR data when comparing 6-fluoroindole derivatives across different biological targets?
- Methodological Answer :
- Comparative Molecular Field Analysis (CoMFA) : Generate 3D-QSAR models to quantify steric/electrostatic contributions of the 6-fluoro group in varying binding pockets .
- Free Energy Perturbation (FEP) : Simulate fluorine’s thermodynamic impact using molecular dynamics to assess binding entropy/enthalpy trade-offs .
- Crystallographic Validation : Solve co-crystal structures (e.g., using SHELX programs ) to visualize fluorine interactions in distinct protein environments (e.g., DNA gyrase vs. NMDA receptors) .
Q. What experimental strategies optimize the pharmacokinetic profile of 6-fluoroindole derivatives without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the ethanol moiety to enhance solubility and oral bioavailability .
- Metabolic Blocking : Replace labile positions (e.g., indole C-3 ethanol) with deuterium or fluorinated analogs to slow CYP450-mediated oxidation .
- Tissue Distribution Studies : Use -radiolabeled analogs for PET imaging to quantify blood-brain barrier penetration .
Q. How can computational tools guide the design of 6-fluoroindole-based inhibitors for underexplored targets?
- Methodological Answer :
- Docking Simulations : Screen virtual libraries (e.g., Enamine REAL) against homology models of targets (e.g., kinases) using Glide or AutoDock Vina .
- Pharmacophore Filtering : Define essential features (e.g., fluorine’s van der Waals radius, indole π-stacking) to prioritize candidates .
- ADMET Prediction : Apply tools like SwissADME or ADMETlab to forecast solubility, toxicity, and CYP inhibition early in lead optimization .
Q. What crystallographic techniques are recommended for analyzing 6-fluoroindole derivatives with low solubility?
- Methodological Answer :
- Co-crystallization Additives : Use fluorinated alcohols (e.g., hexafluoroisopropanol) to improve crystal lattice packing .
- Microseed Matrix Screening (MMS) : Screen fragment-based seeds in sparse-matrix conditions to overcome amorphous precipitation .
- Synchrotron Radiation : Leverage high-flux X-rays (e.g., at APS or ESRF) to collect data from microcrystals (<10 µm) .
Methodological Considerations for Data Rigor
- Triangulation : Validate biological activity via orthogonal assays (e.g., SPR binding, cellular IC, in vivo efficacy) to mitigate assay artifacts .
- Reproducibility : Document fluorination reaction conditions (e.g., temperature, catalyst loading) in detail for synthetic protocols .
- Negative Controls : Include 6-H and 6-Cl analogs as controls to isolate fluorine-specific effects in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
